molecular formula C19H17N3O3S B11459497 7-(3-hydroxy-4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(3-hydroxy-4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11459497
M. Wt: 367.4 g/mol
InChI Key: FMVZCQBDLZNJPX-UHFFFAOYSA-N
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Description

7-(3-hydroxy-4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that belongs to the class of thiazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-hydroxy-4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thiourea derivative with a halogenated ketone under basic conditions.

    Pyridine Ring Construction: The pyridine ring is often constructed via a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.

    Functional Group Introduction: The hydroxy and methoxy groups on the phenyl ring are introduced through electrophilic aromatic substitution reactions, using reagents like methanol and hydroxylamine.

    Final Assembly: The final step involves coupling the thiazole and pyridine rings through a nucleophilic substitution reaction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the thiazole or pyridine rings, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 7-(3-hydroxy-4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: Compounds with similar thiazole and pyridine ring structures.

    Phenylamino Derivatives: Compounds with phenylamino groups attached to various heterocycles.

    Hydroxy and Methoxy Substituted Aromatics: Compounds with similar hydroxy and methoxy substitutions on aromatic rings.

Uniqueness

What sets 7-(3-hydroxy-4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one apart is its specific combination of functional groups and ring structures, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

2-anilino-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H17N3O3S/c1-25-15-8-7-11(9-14(15)23)13-10-16(24)21-18-17(13)26-19(22-18)20-12-5-3-2-4-6-12/h2-9,13,23H,10H2,1H3,(H,20,22)(H,21,24)

InChI Key

FMVZCQBDLZNJPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=N3)NC4=CC=CC=C4)O

Origin of Product

United States

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